5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid

Catalog No.
S13716884
CAS No.
M.F
C11H23NO3
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid

Product Name

5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid

IUPAC Name

5-amino-3-(3-methylbutoxymethyl)pentanoic acid

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C11H23NO3/c1-9(2)4-6-15-8-10(3-5-12)7-11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14)

InChI Key

HTDGXERISHQRBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC(CCN)CC(=O)O

5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid is a synthetic organic compound characterized by its specific molecular structure, which includes an amino group, a pentanoic acid backbone, and a 3-methylbutoxy side chain. Its molecular formula is C11H23NO3C_{11}H_{23}NO_3 and it has a molecular weight of approximately 217.31 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and biochemistry, due to its unique functional groups that facilitate diverse

Typical of amino acids and alcohols. Key types of reactions include:

  • Esterification: The hydroxyl group of the 3-methylbutoxy group can react with acids to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

These reactions enable the compound to serve as a versatile building block in organic synthesis, allowing for the creation of more complex molecules .

The synthesis of 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid can be achieved through several methods:

  • Direct Amination: Reacting pentanoic acid derivatives with ammonia or amines under controlled conditions.
  • Alkylation Reactions: Using 3-methylbutanol in the presence of an appropriate base to introduce the alkyl side chain.
  • Coupling Reactions: Employing methods such as Suzuki–Miyaura coupling or other cross-coupling techniques to form carbon-carbon bonds between precursors.

These synthetic routes are optimized for yield and purity, often employing purification techniques like chromatography .

The applications of 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid span several fields:

  • Medicinal Chemistry: Potential use as a therapeutic agent or precursor for drug development.
  • Biochemistry: Investigated as a biochemical probe for studying enzyme functions and metabolic pathways.
  • Material Science: Utilized in the synthesis of functionalized polymers and materials due to its reactive functional groups .

Interaction studies involving 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid focus on its ability to modulate enzyme activity and influence biochemical pathways. Preliminary research suggests that it may act as an inhibitor for specific enzymes, which could have implications for drug design targeting metabolic diseases or inflammatory conditions. Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic benefits .

Several compounds share structural features with 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
5-Amino-3-methylpentanoic acidC6H13NO2C_6H_{13}NO_2Simpler structure; fewer functional groups
5-Amino-3-(2-methylbutoxy)methylpentanoic acidC11H23NO3C_{11}H_{23}NO_3Similar side chain but different branching
5-Amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acidC16H23NO4C_{16}H_{23}NO_4Contains a phenyl ring; more complex structure

Uniqueness

The uniqueness of 5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid lies in its combination of an amino group with a branched alkyl side chain attached to a pentanoic acid framework. This specific arrangement may enhance its solubility and reactivity compared to simpler analogs, making it particularly valuable in synthetic chemistry and biological studies .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.16779360 g/mol

Monoisotopic Mass

217.16779360 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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